3'-Deoxy-3'-fluorokanamycin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

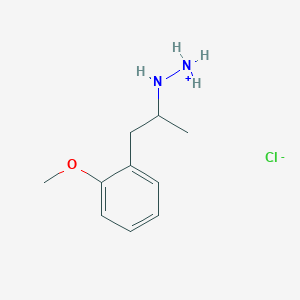

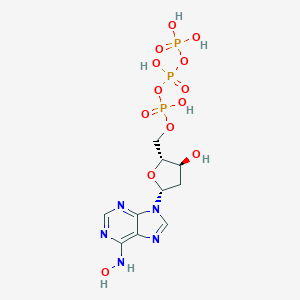

3'-Deoxy-3'-fluorokanamycin A (3'-DFKA) is a synthetic derivative of the antibiotic kanamycin A. It was first synthesized in 2003 by researchers at the University of Illinois at Urbana-Champaign. 3'-DFKA has shown promising results in treating bacterial infections, particularly those caused by multidrug-resistant bacteria.

Mécanisme D'action

The mechanism of action of 3'-DFKA is similar to that of kanamycin A. It works by binding to the bacterial ribosome and inhibiting protein synthesis. The fluorine atom at position 3' of 3'-DFKA enhances its binding affinity to the ribosome, making it more effective than kanamycin A.

Effets Biochimiques Et Physiologiques

Studies have shown that 3'-DFKA has low toxicity and is well-tolerated by animals. It is rapidly absorbed and distributed in the body, with a half-life of approximately 2 hours. 3'-DFKA has been shown to be effective in treating bacterial infections in animal models, with no significant adverse effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 3'-DFKA in lab experiments is its broad-spectrum activity against a wide range of bacteria. It is also effective against multidrug-resistant bacteria, making it a promising candidate for the treatment of antibiotic-resistant infections. One limitation of using 3'-DFKA in lab experiments is its cost, as it is a synthetic derivative of kanamycin A and requires specialized synthesis methods.

Orientations Futures

There are several future directions for the research and development of 3'-DFKA. One potential application is in the treatment of antibiotic-resistant infections, particularly those caused by multidrug-resistant bacteria. Another potential application is in the treatment of cancer, as 3'-DFKA has shown promising results in inhibiting the growth of cancer cells. Further research is needed to explore the full potential of 3'-DFKA in these areas and to optimize its synthesis and delivery methods.

Méthodes De Synthèse

The synthesis of 3'-DFKA involves the modification of kanamycin A by replacing the hydroxyl group at position 3' with a fluorine atom. The synthesis is carried out using a combination of chemical and enzymatic methods. The chemical modification of kanamycin A is done using a fluorinating agent, while the enzymatic modification is done using a glycosyltransferase enzyme.

Applications De Recherche Scientifique

The primary application of 3'-DFKA is in the treatment of bacterial infections. It has been shown to be effective against a wide range of bacteria, including those that are resistant to other antibiotics. In addition to its antibacterial properties, 3'-DFKA has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Propriétés

Numéro CAS |

100343-09-7 |

|---|---|

Nom du produit |

3'-Deoxy-3'-fluorokanamycin A |

Formule moléculaire |

C18H35FN4O10 |

Poids moléculaire |

486.5 g/mol |

Nom IUPAC |

2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-4-fluorooxane-3,5-diol |

InChI |

InChI=1S/C18H35FN4O10/c19-8-10(25)6(2-20)30-17(12(8)27)32-15-4(21)1-5(22)16(14(15)29)33-18-13(28)9(23)11(26)7(3-24)31-18/h4-18,24-29H,1-3,20-23H2 |

Clé InChI |

FAYUBVSREJJFOQ-UHFFFAOYSA-N |

SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)F)O)O)OC3C(C(C(C(O3)CO)O)N)O)N |

SMILES canonique |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)F)O)O)OC3C(C(C(C(O3)CO)O)N)O)N |

Synonymes |

3'-deoxy-3'-fluorokanamycin A |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12150.png)

![2-[(E)-prop-1-enyl]-1H-benzimidazole](/img/structure/B12156.png)

![[(2R,3S,4R,5S)-5-[6-amino-3-[[6-amino-9-[(2S,3R,4S,5R)-3-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-4-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B12164.png)

![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B12167.png)

![5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B12169.png)